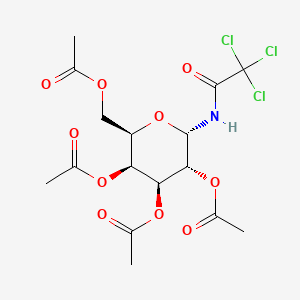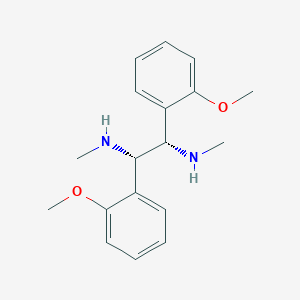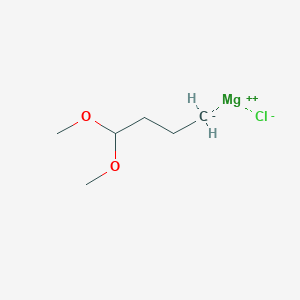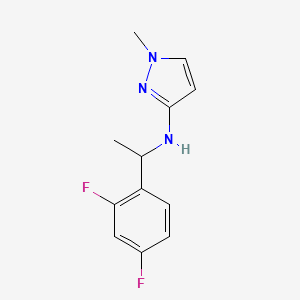
n-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 2,4-difluorophenyl group and a methyl group, making it a valuable candidate for research in medicinal chemistry and other scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2,4-difluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the alkylation of the pyrazole nitrogen with methyl iodide under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit bacterial DNA-gyrase, similar to fluoroquinolones, thereby exhibiting antibacterial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoroquinolones: Share the difluorophenyl group and exhibit antibacterial activity.
Triazole Derivatives: Contain similar heterocyclic structures and are used as antifungal agents.
Uniqueness
N-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H13F2N3 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
N-[1-(2,4-difluorophenyl)ethyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H13F2N3/c1-8(15-12-5-6-17(2)16-12)10-4-3-9(13)7-11(10)14/h3-8H,1-2H3,(H,15,16) |
Clé InChI |
YCSCVQGXDYQABR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)F)F)NC2=NN(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


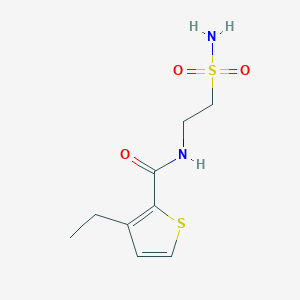
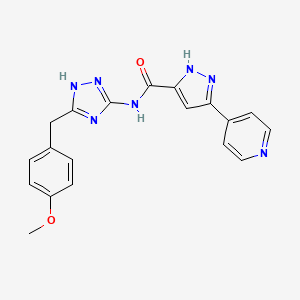
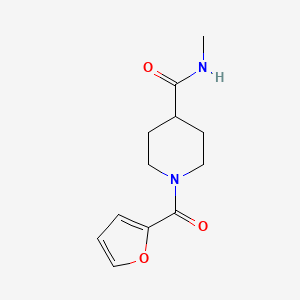
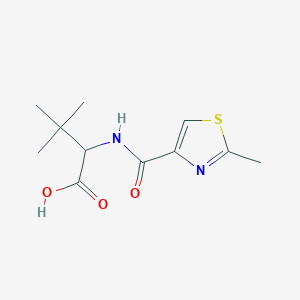
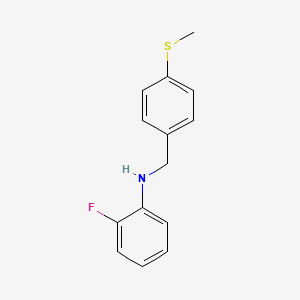
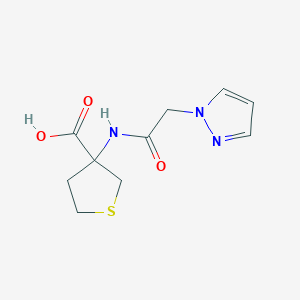

![(2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14896335.png)

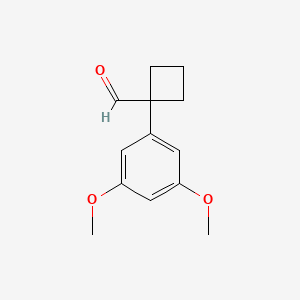
![7,7-Dimethyl-3-azabicyclo[4.1.0]heptane](/img/structure/B14896359.png)
